molecular formula C11H14ClFN2 B2566342 2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1185547-61-8

2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B2566342
CAS No.: 1185547-61-8
M. Wt: 228.7
InChI Key: JFDFUUQLIPTXET-UHFFFAOYSA-N
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Description

2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a synthetic compound that belongs to the indole class of organic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of 2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:

Biological Activity

2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a synthetic compound belonging to the indole class, recognized for its diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

  • IUPAC Name : 2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine; hydrochloride
  • Molecular Formula : C11H13ClFN2
  • Molecular Weight : 224.69 g/mol
  • CAS Number : 1185547-61-8

Synthesis

The synthesis of this compound typically involves electrophilic substitution reactions on indole derivatives, utilizing starting materials such as 7-fluoroindole and 2-methylindole. The reaction conditions are optimized to ensure high yields and purity of the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems, particularly those involving serotonin receptors, which are crucial in regulating mood and behavior .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antiviral Activity : Preliminary studies suggest that it may have potential antiviral effects, particularly against influenza viruses. The mechanism involves the induction of interferon-stimulated genes that mediate antiviral responses .
  • Anticancer Potential : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, indicating its potential as an anticancer agent. The cytotoxic effects were evaluated using the MTT assay, which measures cell viability .
  • Anti-inflammatory Effects : The compound has been evaluated for anti-inflammatory activity, showing promise in reducing inflammation in animal models .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with other indole derivatives is useful:

Compound NameStructureKey Activity
2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamineStructureAntidepressant
2-(1,2-diphenyl-1H-indol-3-yl)ethanamineStructureAnticancer

The presence of fluorine and methyl groups in this compound enhances its biological activity compared to other derivatives, potentially increasing its binding affinity to target receptors.

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of indole derivatives showed that compounds similar to this compound significantly inhibited viral replication in vitro. The mechanism was linked to enhanced immune response via interferon signaling pathways .

Case Study 2: Anticancer Activity

In a comparative analysis involving multiple indole derivatives, this compound demonstrated superior cytotoxicity against human cancer cell lines including HCT116 and PC3. The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound for further development .

Properties

IUPAC Name

2-(7-fluoro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2.ClH/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7;/h2-4,14H,5-6,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDFUUQLIPTXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)F)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185547-61-8
Record name 2-(7-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride
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